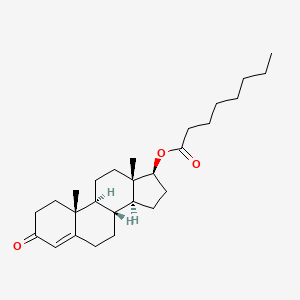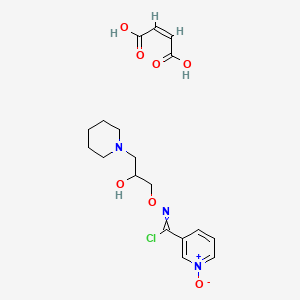
rac-Arimoclomol Maleic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Arimoclomol Maleic Acid: is a biochemical compound primarily used in proteomics research. It is a derivative of arimoclomol, a drug developed for its potential therapeutic effects in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick type C . The compound is characterized by its molecular formula C18H14D10ClN3O7 and a molecular weight of 439.91 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-Arimoclomol Maleic Acid involves the reaction of arimoclomol with maleic acid. The process typically includes the following steps:
Starting Materials: Arimoclomol and maleic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards
Analyse Chemischer Reaktionen
Types of Reactions: rac-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized arimoclomol derivatives, while substitution reactions can produce various substituted arimoclomol compounds .
Wissenschaftliche Forschungsanwendungen
rac-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as ALS and Niemann-Pick type C.
Industry: Utilized in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of rac-Arimoclomol Maleic Acid involves the activation of molecular chaperones, which are proteins that assist in the proper folding and repair of other proteins. This activation helps in the clearance of damaged proteins and aggregates, which are implicated in various neurodegenerative diseases. The compound stimulates the heat shock response, leading to the upregulation of heat shock proteins such as Hsp70 .
Vergleich Mit ähnlichen Verbindungen
Arimoclomol: The parent compound of rac-Arimoclomol Maleic Acid, used in similar therapeutic applications.
BRX-220: Another derivative of arimoclomol with potential therapeutic effects.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of maleic acid, which enhances its stability and solubility. This makes it particularly useful in proteomics research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H24ClN3O7 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
OHUSJUJCPWMZKR-BTJKTKAUSA-N |
Isomerische SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
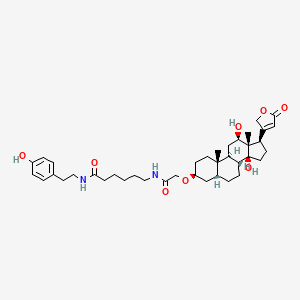
![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
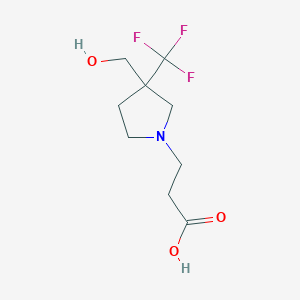
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
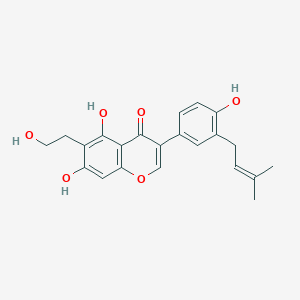

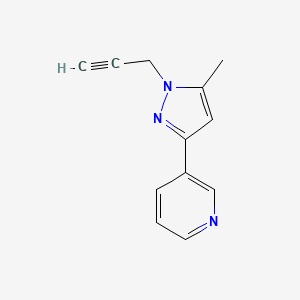
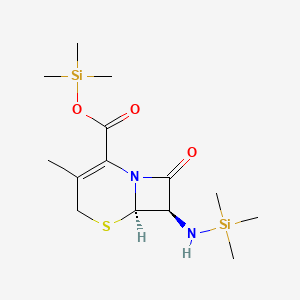
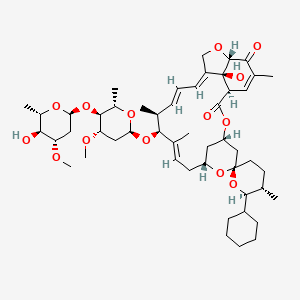
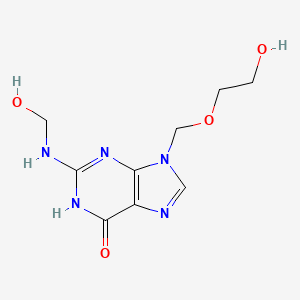
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
